molecular formula C10H11BrFN B13033082 7-Bromo-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine

7-Bromo-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B13033082
M. Wt: 244.10 g/mol
InChI Key: RXZSPVNIWRKOMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is a synthetic organic compound characterized by the presence of bromine and fluorine atoms on a tetrahydronaphthalene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves multi-step organic reactions. One common method starts with the bromination and fluorination of 1,2,3,4-tetrahydronaphthalene. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like AIBN (azobisisobutyronitrile). Fluorination is often carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure. This method enhances the yield and purity of the final product while minimizing the formation of by-products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced amine form.

    Substitution: Nucleophilic substitution reactions are common, where the bromine or fluorine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), lithium diisopropylamide (LDA)

Major Products:

    Oxidation: Ketones, carboxylic acids

    Reduction: Reduced amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry: In synthetic organic chemistry, 7-Bromo-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine serves as a building block for the synthesis of more complex molecules

Biology and Medicine: This compound is investigated for its potential as a pharmacophore in drug design. Its structural features are conducive to binding with biological targets, making it a candidate for the development of new therapeutic agents, particularly in the treatment of neurological disorders.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its reactivity and functional group compatibility make it suitable for applications in polymer science and nanotechnology.

Mechanism of Action

The mechanism by which 7-Bromo-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine exerts its effects is largely dependent on its interaction with molecular targets. In medicinal chemistry, it may interact with receptors or enzymes, modulating their activity. The presence of bromine and fluorine atoms can enhance binding affinity and selectivity towards specific biological targets, influencing pathways involved in signal transduction and metabolic processes.

Comparison with Similar Compounds

  • 6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine
  • 7-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine
  • 6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine

Comparison: Compared to its analogs, 7-Bromo-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to the simultaneous presence of both bromine and fluorine atoms. This dual substitution can significantly alter its chemical reactivity and biological activity, providing distinct advantages in terms of binding affinity and specificity in drug design. The presence of both halogens can also influence the compound’s physical properties, such as solubility and stability, making it more versatile for various applications.

Properties

Molecular Formula

C10H11BrFN

Molecular Weight

244.10 g/mol

IUPAC Name

7-bromo-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C10H11BrFN/c11-8-5-7-6(4-9(8)12)2-1-3-10(7)13/h4-5,10H,1-3,13H2

InChI Key

RXZSPVNIWRKOMP-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=CC(=C(C=C2C1)F)Br)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.